2-[(dimethylphosphoryl)oxy]acetic acid
Description
2-[(Dimethylphosphoryl)oxy]acetic acid is an organophosphorus compound featuring a dimethylphosphoryl group (-PO(OCH₃)₂) linked via an ether oxygen to an acetic acid backbone. The dimethylphosphoryl substituent distinguishes it from other phosphorylated acetic acid derivatives by replacing ethoxy or methoxy groups with methyl groups, influencing its steric, electronic, and solubility properties. This compound is likely synthesized via phosphorylation reactions, similar to methods described for structurally related esters and acids . Applications may include roles as intermediates in pharmaceutical synthesis or agrochemicals, though specific uses require further investigation.
Properties
CAS No. |
2408972-70-1 |
|---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-dimethylphosphoryloxyacetic acid |
InChI |
InChI=1S/C4H9O4P/c1-9(2,7)8-3-4(5)6/h3H2,1-2H3,(H,5,6) |
InChI Key |
POXBSWVVAMKGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylphosphoryl)oxy]acetic acid typically involves the reaction of dimethylphosphoryl chloride with glyoxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(CH3O)2PCl+HOCH2COOH→(CH3O)2POCH2COOH+HCl
The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylphosphoryl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The hydroxyl group in the acetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
2-[(Dimethylphosphoryl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug precursor or as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(dimethylphosphoryl)oxy]acetic acid exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can affect metabolic pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Methoxy groups (as in ) may increase hydrophilicity relative to ethoxy analogs.
- Molecular Weight : The target compound’s lower molar mass (~168.09 g/mol) versus diethoxy analogs (e.g., 196.14 g/mol ) reflects the smaller methyl groups.
Reactivity and Functional Group Interactions
- For example, (diethoxyphosphoryl)acetic acid may exhibit stronger acidity (pKa ~2-3) compared to the dimethyl variant (estimated pKa ~3-4).
- Esterification Potential: Ethyl esters like Ethyl 2-(diethoxyphosphoryl)acetate demonstrate the feasibility of forming stable esters, suggesting similar derivatization pathways for the dimethyl analog.
Biological Activity
2-[(Dimethylphosphoryl)oxy]acetic acid, often referred to as DMPOA, is a phosphoric acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethylphosphoryl group, which may influence its interaction with biological systems. This article aims to explore the biological activity of DMPOA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phosphoryl group that is expected to play a crucial role in its biological interactions.
The biological activity of DMPOA can be attributed to several mechanisms:
- Enzyme Inhibition : DMPOA may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to inflammation and immune responses.
- Antioxidant Properties : Preliminary studies suggest that DMPOA may exhibit antioxidant activity, which could protect cells from oxidative stress.
Antimicrobial Activity
DMPOA has been investigated for its antimicrobial properties. Research indicates that it may possess significant activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
Studies have suggested that DMPOA may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation is under investigation.
Anti-inflammatory Effects
DMPOA's potential anti-inflammatory effects have been highlighted in several studies. It may inhibit pro-inflammatory cytokines and modulate immune responses, providing a basis for its use in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study tested the efficacy of DMPOA against Staphylococcus aureus and Escherichia coli. Results showed that DMPOA inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
-
Anticancer Research :
- In vitro studies demonstrated that DMPOA induced apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with DMPOA at concentrations of 25 µM.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of DMPOA significantly reduced levels of TNF-alpha and IL-6 compared to control groups. This suggests a promising role for DMPOA in managing inflammatory conditions.
Comparative Analysis
To better understand the unique properties of DMPOA, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Acetic Acid | Metabolic regulation | AMPK activation |
| Indole-3-acetic acid | Plant growth regulator | Auxin signaling |
| Dimethylarsinic acid | Toxicity and carcinogenicity | Interference with cellular metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
